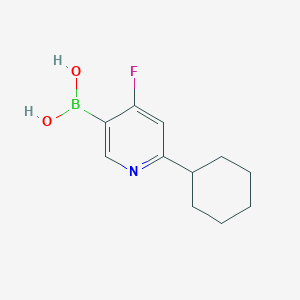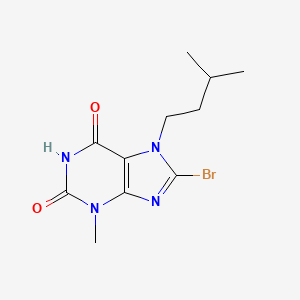
8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique bromine and isopentyl substitutions, may exhibit distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the bromination of a purine precursor followed by alkylation. The reaction conditions may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Alkylation: Introducing the isopentyl and methyl groups using appropriate alkyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous flow reactors: For efficient bromination and alkylation.
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by nucleophiles.
Oxidation and reduction: The purine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Using reagents like sodium azide or thiols.
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Major Products
Substitution products: Depending on the nucleophile used, various substituted purines can be formed.
Oxidation products: Oxidized purine derivatives.
Reduction products: Reduced purine derivatives.
Aplicaciones Científicas De Investigación
8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its purine structure.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its interaction with biological targets. Typically, purine derivatives can:
Inhibit enzymes: Such as phosphodiesterases or kinases.
Modulate receptors: Such as adenosine receptors.
Affect nucleic acid synthesis: By incorporating into DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine.
Theobromine: 3,7-Dimethylxanthine.
Theophylline: 1,3-Dimethylxanthine.
Uniqueness
8-Bromo-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propiedades
Número CAS |
126118-55-6 |
|---|---|
Fórmula molecular |
C11H15BrN4O2 |
Peso molecular |
315.17 g/mol |
Nombre IUPAC |
8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C11H15BrN4O2/c1-6(2)4-5-16-7-8(13-10(16)12)15(3)11(18)14-9(7)17/h6H,4-5H2,1-3H3,(H,14,17,18) |
Clave InChI |
DBQYZQFOQFOBHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B14094061.png)
![3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14094069.png)
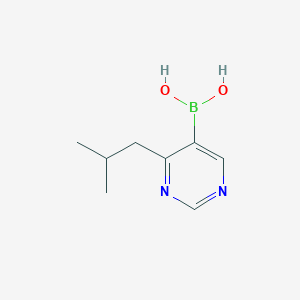
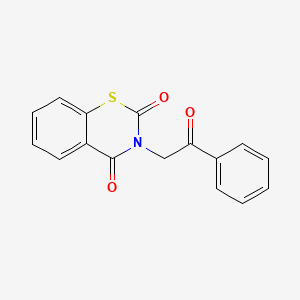
![1-(4-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094090.png)
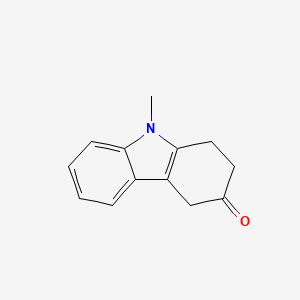

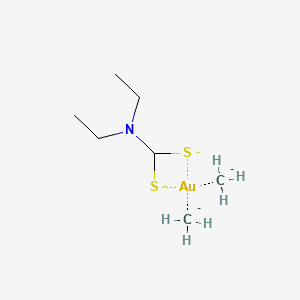
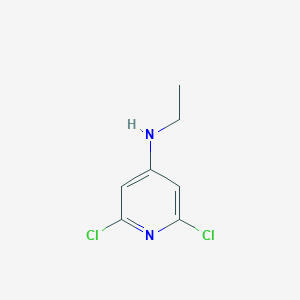
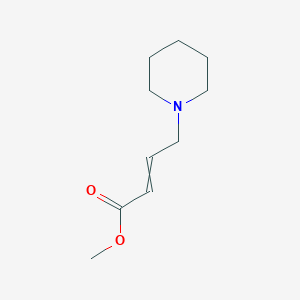
![1-(4-Tert-butylphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094118.png)
![N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide](/img/structure/B14094125.png)
